molecular formula C20H12Br2N2O2 B11095627 N,N'-bis[(E)-(5-bromofuran-2-yl)methylidene]naphthalene-2,3-diamine

N,N'-bis[(E)-(5-bromofuran-2-yl)methylidene]naphthalene-2,3-diamine

Cat. No.: B11095627
M. Wt: 472.1 g/mol
InChI Key: BRYTUWXHBFFYIW-UHFFFAOYSA-N
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Description

“N-[(E)-1-(5-BROMO-2-FURYL)METHYLIDENE]-N-(3-{[(E)-1-(5-BROMO-2-FURYL)METHYLIDENE]AMINO}-2-NAPHTHYL)AMINE” is a synthetic organic compound that features a complex structure with multiple aromatic rings and bromine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[(E)-1-(5-BROMO-2-FURYL)METHYLIDENE]-N-(3-{[(E)-1-(5-BROMO-2-FURYL)METHYLIDENE]AMINO}-2-NAPHTHYL)AMINE” typically involves the condensation of appropriate aldehydes and amines under controlled conditions. The reaction may be catalyzed by acids or bases and often requires careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, the desired purity of the product, and economic considerations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound may undergo oxidation reactions, particularly at the furan and naphthyl rings.

    Reduction: Reduction reactions could target the imine groups, converting them to amines.

    Substitution: The bromine atoms on the furan rings can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce secondary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it could be studied for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound might be explored for their therapeutic potential, including as inhibitors of specific enzymes or receptors.

Industry

In industry, such compounds could be used in the development of new materials, such as polymers or dyes, due to their unique structural properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-1-(5-BROMO-2-FURYL)METHYLIDENE]-N-(2-NAPHTHYL)AMINE
  • N-[(E)-1-(5-CHLORO-2-FURYL)METHYLIDENE]-N-(3-{[(E)-1-(5-CHLORO-2-FURYL)METHYLIDENE]AMINO}-2-NAPHTHYL)AMINE

Uniqueness

The uniqueness of “N-[(E)-1-(5-BROMO-2-FURYL)METHYLIDENE]-N-(3-{[(E)-1-(5-BROMO-2-FURYL)METHYLIDENE]AMINO}-2-NAPHTHYL)AMINE” lies in its specific substitution pattern and the presence of multiple aromatic rings, which may confer unique chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C20H12Br2N2O2

Molecular Weight

472.1 g/mol

IUPAC Name

1-(5-bromofuran-2-yl)-N-[3-[(5-bromofuran-2-yl)methylideneamino]naphthalen-2-yl]methanimine

InChI

InChI=1S/C20H12Br2N2O2/c21-19-7-5-15(25-19)11-23-17-9-13-3-1-2-4-14(13)10-18(17)24-12-16-6-8-20(22)26-16/h1-12H

InChI Key

BRYTUWXHBFFYIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)N=CC3=CC=C(O3)Br)N=CC4=CC=C(O4)Br

Origin of Product

United States

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